

3-(Trifluoromethylthio)benzaldehyde CAS number 51748-27-7.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(Trifluoromethylthio)benzaldehyde

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An In-depth Technical Guide to **3-(Trifluoromethylthio)benzaldehyde** (CAS 51748-27-7)

Foreword: A Molecule of Strategic Importance

In the landscape of modern chemical synthesis, the strategic incorporation of fluorine-containing functional groups is a cornerstone of innovation, particularly within drug discovery and materials science. Among these, the trifluoromethylthio (-SCF₃) group has garnered significant attention for its unique electronic properties and profound impact on molecular lipophilicity and metabolic stability. When this potent moiety is combined with the versatile reactivity of a benzaldehyde scaffold, the result is **3-(Trifluoromethylthio)benzaldehyde**—a building block of considerable strategic value.

This guide, prepared for researchers, medicinal chemists, and process development scientists, moves beyond a simple recitation of facts. It aims to provide a deeper understanding of the causality behind this molecule's utility. We will explore not just what it does, but why it is a reagent of choice, how its functional groups dictate its reactivity, and how it can be leveraged to construct complex molecular architectures with desirable, pre-engineered properties.

Core Physicochemical and Spectroscopic Identity

Understanding the fundamental properties of **3-(Trifluoromethylthio)benzaldehyde** is the first step toward its effective application. The molecule's identity is defined by the interplay between

the aromatic ring, the electrophilic aldehyde, and the powerfully electron-withdrawing trifluoromethylthio group.

Key Properties Summary

| Property | Value | Reference |
|-------------------|---|-----------|
| CAS Number | 51748-27-7 | [1] |
| Molecular Formula | C ₈ H ₅ F ₃ OS | [1][2] |
| Molecular Weight | 206.19 g/mol | [1][2] |
| Appearance | Oil / Liquid | [3] |
| Boiling Point | 108°-111°C at 30-38 mmHg; ~172.9°C (predicted) | [2][3] |
| SMILES | O=CC1=CC=CC(SC(F)(F)F)=C1 | [4][5] |
| InChI Key | MMDFTYGZZLJQER-UHFFFAOYSA-N | [5] |

The trifluoromethylthio group is a key contributor to the molecule's character. It is highly lipophilic (with a Hansch parameter π_R of 1.44), a property that can significantly enhance the bioavailability and membrane permeability of derivative compounds.[6] Furthermore, the exceptional strength of the C-F bonds renders the -SCF₃ group highly resistant to metabolic degradation, a critical feature for designing durable pharmaceutical agents.[7]

Synthesis and Manufacturing Protocol

The reliable synthesis of **3-(Trifluoromethylthio)benzaldehyde** is crucial for its application. A common and effective laboratory-scale preparation involves the controlled reduction of the corresponding acid chloride. This method is a variation of the Rosenmund reduction, tailored for this specific substrate.

Protocol: Synthesis via Reduction of 3-(Trifluoromethylthio)benzoyl Chloride

This protocol is based on established literature procedures and provides a robust pathway to the target aldehyde.[3]

Step-by-Step Methodology:

- **System Setup:** A three-necked flask is equipped with a mechanical stirrer, a reflux condenser, and a gas inlet tube (bubbler). The system must be thoroughly dried and purged with an inert gas (e.g., Nitrogen or Argon).
- **Reagent Charging:** Charge the flask with 3-(Trifluoromethylthio)benzoyl chloride (1.0 eq.), anhydrous toluene (approx. 5 mL per gram of acid chloride), and a palladium on barium sulfate catalyst (Pd/BaSO₄, 5% w/w, approx. 0.1 g per gram of acid chloride).
- **Hydrogenation:** Heat the mixture to reflux while stirring. Once refluxing, switch the gas flow from inert gas to a gentle stream of hydrogen (H₂), bubbling it through the reaction mixture.
- **Reaction Monitoring:** The reaction progress should be monitored by TLC or GC-MS. The reaction typically proceeds for 12-24 hours. The disappearance of the starting acid chloride is the primary indicator of completion.
- **Work-up (Catalyst Removal):** After cooling to room temperature, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with diethyl ether or toluene to ensure complete recovery of the product.
- **Purification (Bisulfite Adduct Formation):** Combine the organic filtrates and add a saturated solution of sodium bisulfite. Stir the biphasic mixture vigorously for 12-24 hours. The aldehyde will form a solid bisulfite adduct, which precipitates out of the solution.
- **Isolation and Hydrolysis:** Filter the solid bisulfite adduct and wash it thoroughly with diethyl ether to remove any non-aldehydic impurities. Transfer the solid to a new flask and add a solution of potassium carbonate or sodium carbonate in water.
- **Final Isolation (Steam Distillation):** Heat the mixture to boiling. The aldehyde is regenerated and co-distills with the water (steam distillation). Collect the distillate.
- **Extraction and Drying:** Extract the aqueous distillate with diethyl ether (2x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the

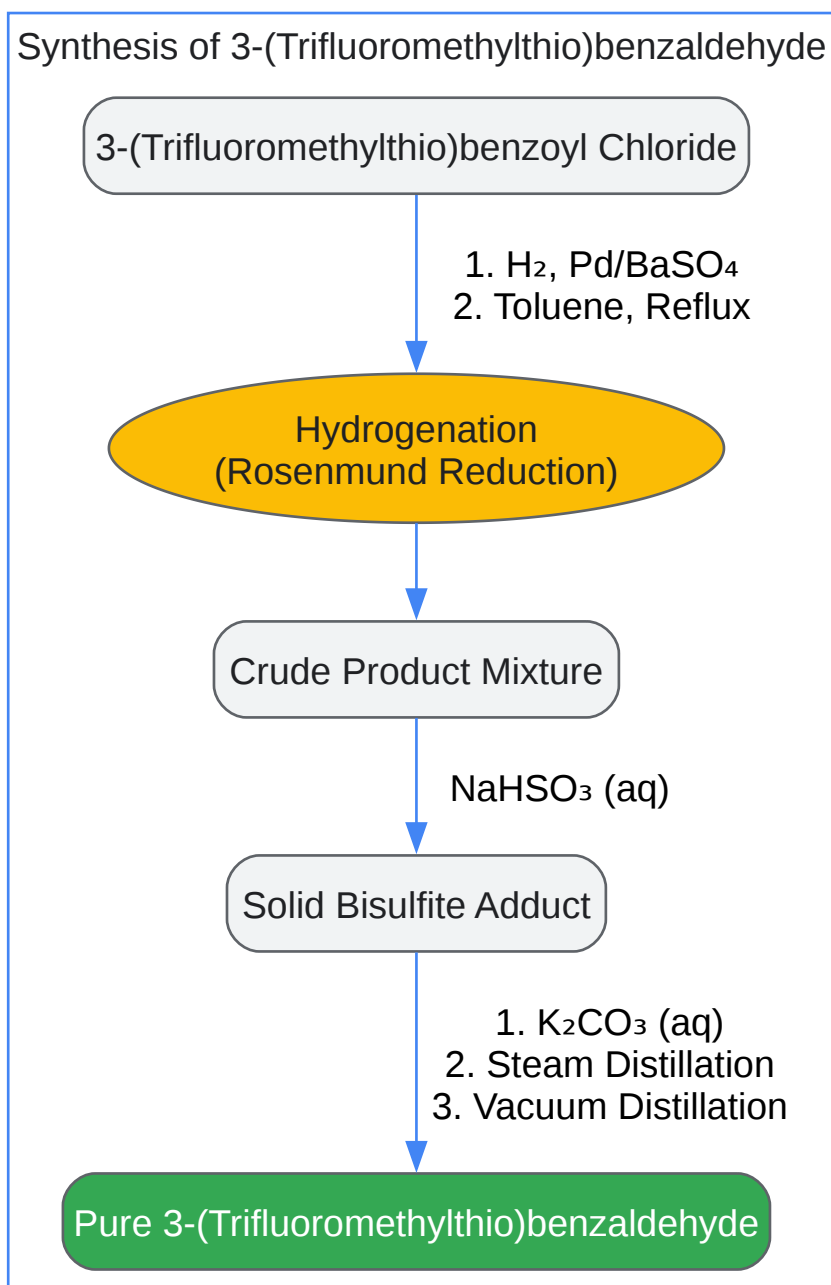
solvent under reduced pressure.

- Final Purification: The crude product is purified by vacuum distillation to yield **3-(Trifluoromethylthio)benzaldehyde** as a clear oil.[3]

Causality Behind Protocol Choices:

- Catalyst Choice (Pd/BaSO₄): The Rosenmund reduction requires a "poisoned" catalyst. Barium sulfate serves as a support with a low surface area, which moderates the activity of the palladium. This is critical to prevent the over-reduction of the newly formed aldehyde to the corresponding benzyl alcohol.
- Bisulfite Purification: This is a classic and highly effective method for purifying aldehydes. The reversible formation of the solid bisulfite adduct allows for the separation of the aldehyde from non-carbonyl impurities. The subsequent hydrolysis under basic conditions cleanly regenerates the pure aldehyde.

Synthesis Workflow Diagram



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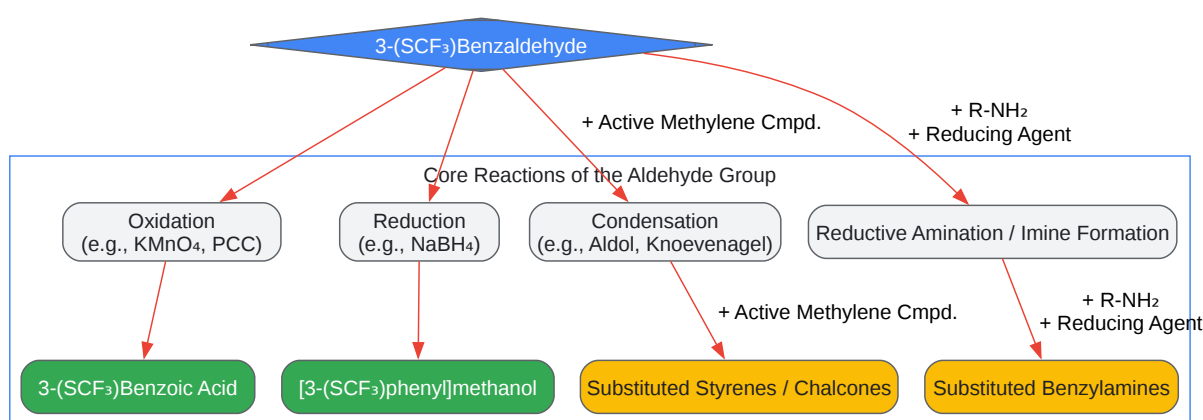
Caption: Synthetic pathway from the acid chloride to the pure aldehyde.

Chemical Reactivity and Synthetic Applications

The synthetic utility of **3-(Trifluoromethylthio)benzaldehyde** stems from the predictable and versatile reactivity of its aldehyde functional group, which is electronically influenced by the meta-disposed $-\text{SCF}_3$ group.

The trifluoromethylthio group is a potent electron-withdrawing substituent, primarily through induction. This effect increases the electrophilicity of the carbonyl carbon in the aldehyde, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.[2]
[8] This enhanced reactivity is a key advantage in many synthetic transformations.

Key Reaction Pathways



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Caption: Major synthetic transformations of the aldehyde group.

1. Oxidation: The aldehyde can be readily oxidized to the corresponding 3-(Trifluoromethylthio)benzoic acid using standard oxidizing agents like potassium permanganate (KMnO_4) or pyridinium chlorochromate (PCC). This provides access to carboxylic acid derivatives for further functionalization (e.g., amide coupling).
2. Reduction: Selective reduction of the aldehyde to 3-(Trifluoromethylthio)benzyl alcohol is easily achieved with hydride reagents like sodium borohydride (NaBH_4). The resulting alcohol is a useful intermediate for introducing the 3-(SCF_3)benzyl moiety via etherification or esterification.

3. Condensation Reactions: The enhanced electrophilicity of the carbonyl carbon makes this aldehyde an excellent substrate for C-C bond-forming reactions.

- Knoevenagel Condensation: Reacts efficiently with active methylene compounds (e.g., malononitrile) to yield substituted styrenes.[8]
- Aldol Condensation: Can participate in aldol reactions, for instance with ketones like hydroxyacetone, to build more complex carbon skeletons.[9] These reactions are foundational for synthesizing chalcone derivatives, which have been investigated as hypoxia-inducible factor (HIF)-1 inhibitors.[9]

4. Imine Formation and Reductive Amination: The aldehyde reacts with primary amines to form imines, which can be subsequently reduced in a one-pot procedure (reductive amination) to furnish secondary amines. This is a powerful method for incorporating the 3-(SCF₃)benzyl structure into pharmacologically relevant scaffolds.[2]

Applications in Drug Discovery and Materials Science

The true value of **3-(Trifluoromethylthio)benzaldehyde** lies in its role as a strategic building block for creating high-value molecules.

Pharmaceutical and Agrochemical Development

This compound is a key intermediate for synthesizing molecules with enhanced biological activity and favorable pharmacokinetic profiles.[2][4]

- Enhanced Lipophilicity and Bioavailability: The -SCF₃ group significantly increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes and enhance oral bioavailability.[4][6][7]
- Metabolic Stability: The C-F bonds are exceptionally strong, making the trifluoromethyl group highly resistant to oxidative metabolism by cytochrome P450 enzymes. This "metabolic shield" can increase a drug's half-life and reduce patient dosing frequency.[7]
- Target Binding: The strong dipole moment and electron-withdrawing nature of the -SCF₃ group can influence the conformation of a molecule and lead to stronger, more selective binding interactions with biological targets like enzymes or receptors.

It is actively used in the design of potential antifungal, antibacterial, and anti-inflammatory agents, as well as in the synthesis of novel pesticides.^[2]

Advanced Materials and Specialty Chemicals

Beyond life sciences, the unique properties imparted by the trifluoromethylthio group are highly desirable in materials science.^[10]

- **High-Performance Polymers:** When used as a monomer or co-monomer, it can be incorporated into polymers like polyimides or polyesters. The fluorinated group enhances thermal stability, chemical resistance, and hydrophobicity (water repellency). Such materials are valuable in the aerospace and electronics industries.^[10]
- **Optoelectronic Materials:** The strong electronic influence of the $-\text{SCF}_3$ group can be used to fine-tune the absorption and emission properties of dyes, pigments, and fluorescent probes. This makes it a compound of interest for developing materials for organic light-emitting diodes (OLEDs) and other advanced electronic devices.^[10]

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling of **3-(Trifluoromethylthio)benzaldehyde** is essential for laboratory safety. The following guidelines are derived from typical Safety Data Sheet (SDS) information.

GHS Hazard and Precautionary Summary

| Category | GHS Information | Reference |
|--------------------------|--|-----------|
| Pictogram | GHS07 (Exclamation Mark) | [5] |
| Signal Word | Warning | [5] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [5][11] |
| Precautionary Statements | P261: Avoid breathing mist/vapors.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [12][13] |

Handling and Storage Protocol

- Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of vapors.[12] Eyewash stations and safety showers should be readily accessible.[14]
- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[13]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and reducing agents.[2][14] For long-

term stability, storage under an inert gas atmosphere (e.g., Argon or Nitrogen) at 2-8°C is recommended.[2]

- Spill Management: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable, labeled container for chemical waste disposal.[13]

Conclusion

3-(Trifluoromethylthio)benzaldehyde is more than just another aromatic aldehyde. It is a highly functionalized, strategically designed building block that empowers chemists to introduce the valuable -SCF₃ moiety into a wide array of molecular frameworks. Its predictable reactivity, coupled with the profound influence of the trifluoromethylthio group on physicochemical and biological properties, ensures its continued importance in the development of next-generation pharmaceuticals, agrochemicals, and advanced materials. A thorough understanding of its synthesis, reactivity, and handling is paramount for any scientist looking to leverage its full potential.

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- To cite this document: BenchChem. [3-(Trifluoromethylthio)benzaldehyde CAS number 51748-27-7.]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1350623#3-trifluoromethylthio-benzaldehyde-cas-number-51748-27-7]

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